molecular formula C13H19N5O7 B12939834 L-Aspartic acid, L-histidyl-L-seryl- CAS No. 20756-80-3

L-Aspartic acid, L-histidyl-L-seryl-

Cat. No.: B12939834
CAS No.: 20756-80-3
M. Wt: 357.32 g/mol
InChI Key: STGQSBKUYSPPIG-CIUDSAMLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Aspartic acid, L-histidyl-L-seryl- is a synthetic tripeptide with the molecular formula C13H19N5O7 and a molecular weight of 333.32 g/mol . It is supplied for research applications and is strictly for laboratory use. Researchers are exploring its potential role in the field of prebiotic chemistry, as short peptides like this one are considered strong candidates for primitive organocatalysts that could have facilitated the formation of essential biological molecules on early Earth . The catalytic activity of small peptides is a subject of significant scientific interest. The seryl-histidine (Ser-His) dipeptide unit, which is a component of this tripeptide, has been reported in scientific literature to catalyze the cleavage and formation of both peptide and phosphodiester bonds . This dual functionality makes derivatives containing this sequence valuable for investigating non-enzymatic catalysis in the origins of life, as these reactions are fundamental to the synthesis of proteins and nucleic acids. The mechanism is believed to follow the principle of microscopic reversibility, where a catalyst for a cleavage reaction also catalyzes the corresponding condensation reaction . L-Aspartic acid, L-histidyl-L-seryl- is provided to support such advanced research. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20756-80-3

Molecular Formula

C13H19N5O7

Molecular Weight

357.32 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]butanedioic acid

InChI

InChI=1S/C13H19N5O7/c14-7(1-6-3-15-5-16-6)11(22)18-9(4-19)12(23)17-8(13(24)25)2-10(20)21/h3,5,7-9,19H,1-2,4,14H2,(H,15,16)(H,17,23)(H,18,22)(H,20,21)(H,24,25)/t7-,8-,9-/m0/s1

InChI Key

STGQSBKUYSPPIG-CIUDSAMLSA-N

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)O)N

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)O)N

Origin of Product

United States

Advanced Peptide Synthesis Methodologies for L Aspartic Acid, L Histidyl L Seryl

Optimized Solid-Phase Peptide Synthesis (SPPS) Strategies for Tripeptide Constructs

Solid-Phase Peptide Synthesis (SPPS) is a widely used method for creating peptides by sequentially adding amino acids to a growing chain anchored to a solid resin support. lcms.cznbinno.com This technique simplifies the purification process as excess reagents and byproducts can be washed away by filtration. mdpi.com However, the synthesis of a tripeptide containing aspartic acid, histidine, and serine requires specific strategies to overcome potential side reactions.

A primary challenge with aspartic acid is the formation of aspartimide, a cyclic byproduct that can lead to impurities. This can be mitigated by using specific protecting groups for the aspartic acid side chain, such as O-tert-butyl (OtBu) esters, which are generally stable under the conditions of Fmoc deprotection. peptide.com The addition of small amounts of an organic acid to the piperidine (B6355638) solution used for Fmoc deprotection has also been shown to effectively prevent aspartimide formation.

Histidine's imidazole (B134444) side chain is prone to racemization and can be a site for unwanted modifications. nbinno.com The use of a trityl (Trt) protecting group on the imidazole nitrogen is a common and effective strategy to prevent these side reactions, ensuring the stereochemical integrity of the final peptide. nbinno.com Microwave-enhanced SPPS can accelerate synthesis, but care must be taken to control temperature, as lower temperatures (around 50°C) can limit the racemization of histidine. nih.gov

For serine, the hydroxyl group can undergo acylation. Protecting this group, for instance with a tert-butyl (tBu) ether, is standard practice in Fmoc-based SPPS to ensure the desired peptide bond formation. peptide.com

Table 1: Recommended Protecting Groups for Fmoc-SPPS of L-Aspartic acid, L-histidyl-L-seryl-

Amino AcidSide Chain Protecting GroupRationale
L-Aspartic acidO-tert-butyl (OtBu)Prevents aspartimide formation.
L-HistidineTrityl (Trt)Minimizes racemization and side-chain reactions. nbinno.com
L-Serinetert-butyl (tBu)Prevents O-acylation of the hydroxyl group. peptide.com

Solution-Phase Synthesis Approaches for Stereochemical Purity and Yield Enhancement

While SPPS is highly efficient for many applications, solution-phase synthesis offers advantages for certain peptides, particularly in achieving high purity and yield for shorter sequences like tripeptides. chimia.ch In this classical approach, amino acids or peptide fragments are coupled in a homogenous solution, allowing for the purification of intermediates at each step. ekb.eg This can lead to a final product with very high purity.

A common strategy in solution-phase synthesis is fragment condensation. For L-Aspartic acid, L-histidyl-L-seryl-, this could involve synthesizing a dipeptide, such as L-histidyl-L-seryl-, and then coupling it to a protected L-aspartic acid. This approach can be more manageable than a stepwise synthesis and can help to minimize cumulative side reactions.

Maintaining stereochemical purity is paramount. The choice of coupling reagents is critical to prevent racemization, especially when dealing with sensitive residues like histidine. Reagents such as those based on OxymaPure in combination with a carbodiimide (B86325) like diisopropylcarbodiimide (DIC) are known to suppress racemization effectively.

Enzymatic Synthesis Routes Utilizing Aspartase and Related Enzymes

Enzymatic peptide synthesis is a green chemistry approach that offers high stereoselectivity and mild reaction conditions, avoiding the need for extensive protecting group strategies. nih.gov While aspartase itself is primarily involved in the synthesis of L-aspartic acid from fumarate (B1241708) and ammonia (B1221849) mdpi.comresearchgate.netgoogle.com, other enzymes, particularly proteases, can be used in reverse to form peptide bonds. nih.gov

Enzymes like thermolysin and papain can catalyze the formation of peptide bonds. nih.govnih.gov For the synthesis of L-Aspartic acid, L-histidyl-L-seryl-, a chemoenzymatic approach could be employed. For instance, a chemically synthesized, protected dipeptide ester (e.g., Boc-L-histidyl-L-seryl-OMe) could be coupled with L-aspartic acid using a suitable protease. The enzyme's specificity ensures that the peptide bond is formed correctly without racemization. The reaction conditions, such as pH and solvent, must be carefully optimized for the specific enzyme and substrates to favor synthesis over hydrolysis. nih.gov The use of proteases like α-chymotrypsin has been shown to be effective in the oligomerization of L-aspartate diethyl ester. nih.gov

Strategic Incorporation of Isotope Labels (e.g., 2H, 15N, 13C) for Mechanistic Studies

Isotope labeling is an invaluable tool for studying the structure, dynamics, and mechanism of action of peptides. nih.govnih.gov By replacing specific atoms with their heavier isotopes (e.g., ¹H with ²H, ¹⁴N with ¹⁵N, ¹²C with ¹³C), peptides can be "seen" by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

For L-Aspartic acid, L-histidyl-L-seryl-, isotope labels can be incorporated during synthesis. In SPPS or solution-phase synthesis, this is achieved by using commercially available, isotopically labeled amino acid precursors (e.g., Fmoc-L-[¹⁵N]His(Trt)-OH). These labeled amino acids are then incorporated into the peptide sequence using the standard synthetic protocols.

For enzymatic synthesis, labeled substrates can be used. For example, if a bacterial expression system were used to produce the peptide, the growth medium could be supplemented with labeled nutrients, such as [¹⁵N]ammonium chloride or [¹³C]glucose, leading to the incorporation of isotopes throughout the peptide. biorxiv.org Specific labeling of certain amino acid types can also be achieved in cell-based systems by adding an excess of the desired labeled amino acid to the culture medium. biorxiv.org

Chemical Modification Techniques (e.g., PEGylation, Biotinylation, Fluorescence Tagging) for Functional Probes

To use L-Aspartic acid, L-histidyl-L-seryl- as a functional probe for biological studies, it can be chemically modified. Common modifications include PEGylation, biotinylation, and the attachment of fluorescent tags. rsc.orgnih.gov

PEGylation is the attachment of polyethylene (B3416737) glycol (PEG) chains. This can increase the solubility and in vivo stability of the peptide. PEGylation can be targeted to the N-terminus of the tripeptide.

Biotinylation involves the conjugation of biotin (B1667282) to the peptide. Biotin has a very high affinity for the protein avidin (B1170675) (or streptavidin), and this interaction can be exploited for detection, purification, and immobilization of the peptide. Biotinylation can facilitate the uptake of peptides into cells. nih.gov Like PEGylation, biotinylation is often performed at the N-terminus.

Fluorescence Tagging requires the attachment of a fluorophore (a fluorescent molecule) to the peptide. This allows the peptide to be visualized and tracked in biological systems using fluorescence microscopy or spectroscopy. The N-terminus is a common site for the attachment of fluorescent dyes.

These modifications are typically performed after the peptide has been synthesized and purified. The choice of modification depends on the intended application of the peptide probe.

Advanced Purification and Characterization Techniques for Research-Grade Tripeptides

After synthesis, the crude tripeptide must be purified to a high degree and its identity confirmed. This is crucial for obtaining reliable results in research applications.

The primary method for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . lcms.czmdpi.com This technique separates the target peptide from impurities based on hydrophobicity. Mobile phases often contain trifluoroacetic acid (TFA) to improve peak shape, though for subsequent mass spectrometry analysis, formic acid may be preferred to avoid ion suppression. lcms.cz

Once purified, the tripeptide is characterized to confirm its identity and purity. Key analytical techniques include:

Mass Spectrometry (MS) : This technique is used to determine the molecular weight of the peptide, confirming that the correct sequence of amino acids has been synthesized. mdpi.com

Analytical HPLC : This is used to assess the purity of the final peptide product. lcms.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR can provide detailed structural information about the peptide, confirming the connectivity of the atoms and the stereochemistry.

Amino Acid Analysis : This method confirms the amino acid composition of the peptide by hydrolyzing it into its constituent amino acids and quantifying them.

Table 2: Analytical Techniques for Characterization of L-Aspartic acid, L-histidyl-L-seryl-

TechniquePurpose
RP-HPLCPurification and purity assessment. lcms.czmdpi.com
Mass Spectrometry (MS)Molecular weight verification. mdpi.com
NMR SpectroscopyStructural elucidation and stereochemistry confirmation.
Amino Acid AnalysisConfirmation of amino acid composition.

By employing these advanced synthesis, modification, and characterization techniques, researchers can obtain high-quality L-Aspartic acid, L-histidyl-L-seryl- for a wide range of scientific investigations.

Elucidation of L Aspartic Acid, L Histidyl L Seryl Structure and Conformation

Advanced X-ray Crystallography and Diffraction Studies of Tripeptide Crystals

X-ray crystallography provides the most detailed, atomic-level picture of a molecule's structure in the solid state. iisc.ac.in Obtaining a crystal structure for L-Aspartic acid, L-histidyl-L-seryl- would require successful crystallization of the peptide, which can be a challenging process. nih.gov

If a crystal structure were obtained, it would reveal precise information about bond lengths, bond angles, and torsion angles. acs.org It would also elucidate the intermolecular interactions that stabilize the crystal lattice, including an extensive network of hydrogen bonds involving the peptide backbone, the polar serine hydroxyl group, the charged aspartic acid carboxylate, and the histidine imidazole (B134444) ring. Water molecules would also likely be incorporated into the crystal structure, mediating hydrogen bond networks.

Given the constituent amino acids, one would expect to observe:

Salt bridges: Interactions between the negatively charged aspartate side chain of one peptide and the protonated imidazole ring or N-terminus of a neighboring peptide.

Hydrogen bonding: Extensive networks involving the peptide backbone amides, the serine hydroxyl group, and the donor/acceptor sites on the aspartate and histidine side chains. acs.org

π-stacking: Potential interactions between the imidazole rings of adjacent histidine residues, although this might be less prevalent than in peptides with more aromatic residues.

While a specific structure for Asp-His-Ser is not publicly available, analysis of other short peptide crystal structures provides a basis for predicting its likely solid-state conformation, which would probably be an extended or turn-like structure rather than a helical one. nih.govresearchgate.net

Cryo-Electron Microscopy (Cryo-EM) for Higher-Order Assemblies (if applicable to oligomerization studies)

Cryo-electron microscopy is a revolutionary technique for determining the structure of large macromolecular complexes and assemblies in a near-native, hydrated state. americanpeptidesociety.orgpnas.org A single tripeptide molecule is far too small to be visualized by cryo-EM. pnas.orgnih.gov However, this technique becomes highly relevant if the peptide undergoes self-assembly to form higher-order oligomers, such as nanofibers, nanotubes, or other ordered aggregates. rcsb.org

The presence of the histidine residue makes the self-assembly of Asp-His-Ser a plausible phenomenon. Histidine-containing peptides are known to self-assemble into structures like fibrils in a pH-dependent manner. nih.govresearchgate.netnih.govacs.org At a pH below its pKa (~6.0), the imidazole ring is protonated and positively charged, leading to electrostatic repulsion that can prevent aggregation. As the pH is raised above the pKa, the ring becomes neutral, which can trigger self-assembly through hydrogen bonding and hydrophobic interactions. nih.govresearchgate.net

If L-Aspartic acid, L-histidyl-L-seryl- were found to form such higher-order structures, cryo-EM would be the ideal technique to elucidate the architecture of these assemblies at high resolution, revealing how the individual peptide molecules pack together to form the larger fibrillar or oligomeric structure. pnas.org

Analysis of Thermal Deformation and Stability within Tripeptide Crystal Structures

Research into the thermal decomposition of individual amino acids reveals that they break down at characteristic temperatures rather than melting or sublimating. nih.gov A study involving calorimetry, thermogravimetry, and mass spectrometry demonstrated that the decomposition of amino acids like aspartic acid and histidine results in the formation of volatile products and solid residues rich in peptide bonds. nih.gov

Thermal Decomposition of Constituent Amino Acids

The thermal decomposition of L-aspartic acid and L-histidine has been studied, indicating that these amino acids decompose at well-defined temperatures. nih.gov The primary volatile products of this decomposition are water and, to a lesser extent, ammonia (B1221849), with no carbon dioxide being produced. nih.gov

Amino AcidDecomposition Temperature Range (°C)Primary Volatile Products
L-Aspartic AcidNot specified in resultsH₂O, NH₃
L-HistidineNot specified in resultsH₂O, NH₃

Data synthesized from a study on the thermal decomposition of eight amino acids. nih.gov

In the case of L-aspartic acid, its crystal structure exhibits notable behavior upon heating. Temperature-resolved powder X-ray diffraction (TRPXRD) studies have shown that L-aspartic acid does not undergo solid-phase transformations but experiences thermal deformations. mpg.de A significant characteristic of this deformation is negative thermal expansion within the monoclinic crystal structure's ac plane, meaning the structure contracts in this plane as the temperature increases. mpg.de This contraction is attributed to shear deformations within the crystal lattice. mpg.de

The stability of amino acids is crucial for various natural and technological processes that occur at different temperatures. mpg.de While the melting point of L-aspartic acid is cited as greater than 300 °C, this is a decomposition temperature.

The study of tripeptide structures in general has categorized them based on their structural rigidity into rigid, non-rigid, and intermediate classes. nih.gov This classification is based on the distances between Cα and Cβ atoms and is influenced by side-chain interactions. nih.gov The specific classification for L-Aspartic acid, L-histidyl-L-seryl- is not determined in the available literature.

Mechanistic Investigations of L Aspartic Acid, L Histidyl L Seryl in Biological Processes

Molecular Recognition and Binding Interactions

Molecular recognition is a critical process governed by non-covalent interactions that dictates how molecules bind to one another. The specific sequence and chemical properties of the amino acid side chains in L-Aspartic acid, L-histidyl-L-seryl- endow it with the capacity for precise interactions with various biological macromolecules.

The tripeptide sequence Asp-His-Ser is notably the reverse order of the classical catalytic triad (B1167595) found in many serine proteases, which is typically His-Asp-Ser or Asp-His-Ser in the primary sequence, but spatially arranged to form the active site. nih.gov In these enzymes, the histidine residue acts as a general base, activated by the negatively charged aspartate, to deprotonate the serine's hydroxyl group. youtube.com This makes the serine a potent nucleophile capable of cleaving peptide bonds. researchgate.net

The hydrolytic capabilities of peptides containing Ser-His and Ser-His-Asp have been recognized, suggesting their potential role as primitive catalysts. researchgate.net The L-Aspartic acid, L-histidyl-L-seryl- sequence, therefore, can be recognized as a binding motif by proteins that have evolved to interact with such charge and shape distributions. Its potential interaction mechanisms are rooted in the unique properties of its constituent amino acids:

L-Aspartic acid: The acidic side chain carboxyl group is typically negatively charged at physiological pH, making it a prime candidate for forming salt bridges with positively charged residues like lysine (B10760008) or arginine on a target protein. It can also act as a hydrogen bond acceptor.

L-Histidine: The imidazole (B134444) side chain of histidine is unique in that its pKa is near physiological pH, allowing it to act as both a proton donor and acceptor. This makes it a versatile participant in hydrogen bonding and a key component in many catalytic processes. nih.gov It is also a known metal-binding residue. nih.gov

L-Serine: The hydroxyl group on serine's side chain can function as both a hydrogen bond donor and acceptor. In the context of a catalytic triad, it serves as the key nucleophile. nih.gov

The combination of these residues in the tripeptide creates a specific microenvironment of charge and hydrogen-bonding potential that can serve as a recognition motif for various protein binding pockets. For instance, it could mimic a portion of a natural substrate or an allosteric site on an enzyme.

Table 1: Potential Non-Covalent Interactions of L-Aspartic acid, L-histidyl-L-seryl- Side Chains

Amino Acid ResidueSide Chain GroupPotential InteractionInteracting Partner on Protein
L-Aspartic acid Carboxyl (-COOH)Ionic Bonding (Salt Bridge)Positively charged residues (e.g., Lysine, Arginine)
Hydrogen BondingH-bond donors (e.g., Serine, Threonine, Tyrosine)
L-Histidine ImidazoleHydrogen BondingH-bond donors/acceptors
Metal CoordinationTransition Metal Ions
Pi-stackingAromatic residues (e.g., Phenylalanine, Tyrosine)
L-Serine Hydroxyl (-OH)Hydrogen BondingH-bond donors/acceptors

The interaction between a ligand like the tripeptide and its receptor (e.g., a protein binding site) is a dynamic process characterized by rates of association (k_on) and dissociation (k_off). wikipedia.org These kinetic parameters, which are influenced by factors like diffusion and conformational changes, determine the binding affinity (K_d) and the residence time of the ligand-receptor complex. csmres.co.ukresearchgate.net

Conceptually, the binding of L-Aspartic acid, L-histidyl-L-seryl- to a receptor can occur through different models:

Simple Lock-and-Key Model: The tripeptide (ligand) fits into a pre-formed, rigid binding site on the receptor. The binding is a single-step process.

Induced Fit Model: The initial binding of the tripeptide to the receptor is relatively weak. This initial interaction induces a conformational change in both the ligand and the receptor, leading to a more stable, high-affinity complex. researchgate.net

Conformational Selection Model: Receptors exist in an equilibrium of different conformations. The tripeptide selectively binds to and stabilizes a specific pre-existing conformation, shifting the equilibrium towards that state. nih.gov

The thermodynamics of this binding are described by the change in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions.

Enthalpy (ΔH): Represents the energy change from making and breaking bonds, such as the formation of favorable hydrogen bonds and ionic interactions between the tripeptide and the receptor.

Entropy (ΔS): Relates to the change in disorder. The release of ordered water molecules from the binding surfaces of both the tripeptide and the receptor upon complex formation is a major favorable entropic driver.

Table 2: Conceptual Kinetic and Thermodynamic Parameters in Ligand-Receptor Binding

ParameterSymbolDescriptionConceptual Influence on Tripeptide Binding
Association Rate Constantk_onThe rate at which the tripeptide binds to its receptor.Influenced by diffusion and initial electrostatic attraction.
Dissociation Rate Constantk_offThe rate at which the tripeptide-receptor complex falls apart.A low k_off indicates a stable complex and long residence time. nih.gov
Equilibrium Dissociation ConstantK_dThe ratio of k_off/k_on; a measure of binding affinity.A lower K_d value signifies a higher affinity.
Gibbs Free EnergyΔGThe overall energy change upon binding; determines spontaneity.A negative ΔG indicates a favorable binding event.
Enthalpy ChangeΔHThe heat change of the system during binding.Negative values indicate favorable bond formation.
Entropy ChangeΔSThe change in the randomness or disorder of the system.Positive values, often from hydrophobic effects, favor binding.

The amino acid residues of L-Aspartic acid, L-histidyl-L-seryl- provide potential coordination sites for transition metal ions. scirp.org Metal ions are essential cofactors in many biological processes, acting as Lewis acids to stabilize charges, facilitate redox reactions, or correctly orient substrates. mdpi.comresearchgate.net

The potential metal-binding sites in the tripeptide are:

The carboxylate groups of the N-terminal aspartic acid.

The imidazole ring of the histidine residue. nih.gov

The peptide backbone carbonyl oxygens and amide nitrogens.

Histidine and aspartic acid are particularly effective at coordinating with metal ions like copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe²⁺/Fe³⁺). nih.govscirp.org The coordination is pH-dependent; for instance, the carboxyl groups of aspartic acid can act as bidentate ligands at pH values above 4. researchgate.net The geometry of the resulting metal-peptide complex is dictated by the preferred coordination number and geometry of the specific metal ion. wikipedia.org

The coordination of a metal ion can significantly influence the tripeptide's activity in several ways:

Conformational Constraint: Metal binding can lock the peptide into a more rigid conformation, which might enhance its binding affinity for a specific receptor by reducing the entropic penalty of binding.

Modulation of Charge: The metal ion introduces a positive charge, altering the electrostatic profile of the tripeptide and potentially facilitating interactions with negatively charged pockets on a target protein.

Catalytic Center Formation: The tripeptide-metal complex itself could form a novel catalytic center, capable of hydrolytic or other enzymatic activities.

Stabilization: Metal coordination can stabilize the peptide structure, protecting it from degradation. researchgate.net Conversely, certain metal ions can also destabilize proteins by disrupting existing salt bridges. nih.gov

Enzymatic Processing and Modulatory Roles

Once in a biological system, peptides are subject to enzymatic processing. The L-Aspartic acid, L-histidyl-L-seryl- tripeptide can be both a substrate for certain enzymes and a modulator of others.

Proteolytic enzymes, or proteases, cleave peptide bonds with varying degrees of specificity. youtube.com The susceptibility of the two peptide bonds in L-Aspartic acid, L-histidyl-L-seryl- (one between Asp and His, the other between His and Ser) to cleavage depends on the class of protease.

Aspartic Proteases: This class of enzymes, which includes pepsin and cathepsins, uses two aspartic acid residues in their active site to hydrolyze peptide bonds. wikipedia.orgcambridgemedchemconsulting.com They often show a preference for cleaving between hydrophobic residues, but specificity can be broad. wikipedia.org

Serine Proteases: Enzymes like trypsin and chymotrypsin (B1334515) use a catalytic triad, often involving Ser, His, and Asp, to cleave peptide bonds. nih.gov Trypsin, for example, cleaves C-terminal to basic residues (lysine, arginine), so it would not be expected to cleave this tripeptide. youtube.com Chymotrypsin prefers large hydrophobic residues. youtube.com However, other serine proteases have different specificities.

Aminopeptidases and Carboxypeptidases: These exopeptidases cleave amino acids from the N-terminus or C-terminus of a peptide, respectively. L-Aspartic acid, L-histidyl-L-seryl- would be susceptible to sequential cleavage by these enzymes.

Spontaneous Cleavage: Under certain conditions, peptide bonds adjacent to aspartic acid residues can undergo spontaneous cleavage via the formation of a cyclic anhydride (B1165640) intermediate. nih.gov

Beyond being a substrate, the L-Aspartic acid, L-histidyl-L-seryl- tripeptide could potentially modulate the activity of proteases.

Competitive Inhibition: The tripeptide could act as a competitive inhibitor if it resembles the substrate of a protease enough to bind to the active site but is cleaved very slowly or not at all. For example, by binding to the active site of an aspartic protease, it could prevent the natural substrate from binding. nih.gov The presence of the Asp residue could facilitate binding to the active site of such enzymes.

Allosteric Modulation: The tripeptide might bind to a site on the enzyme other than the active site (an allosteric site), inducing a conformational change that either inhibits or activates the enzyme.

Catalytic Triad Disruption: Given its sequence is a permutation of the canonical Ser-His-Asp catalytic triad, it could theoretically interfere with the formation or function of the triad in serine proteases. nih.govnih.gov By binding within the active site, it might engage one or two of the catalytic residues, preventing them from participating in the normal catalytic cycle. For instance, the tripeptide's aspartate could interact with the active site histidine, disrupting its role as a general base. youtube.com

The potential for inhibition is a key area of research, as protease inhibitors are a major class of therapeutic agents. nih.govnih.gov Small peptides can serve as scaffolds for designing more potent and specific inhibitors.

Influence on Phosphoesterase Activity and Nucleic Acid Interactions (drawing from Ser-His dipeptide research)

The seryl-histidyl (Ser-His) dipeptide is recognized as the shortest active peptide with catalytic capabilities. nih.gov Research into this dipeptide provides insights into the potential phosphoesterase and nuclease-like activities of the L-Aspartic acid, L-histidyl-L-seryl- tripeptide. The Ser-His dipeptide has been shown to hydrolyze not only proteins but also DNA, and it can catalyze the formation of phosphodiester bonds. nih.gov This dual ability to both break down and form these critical linkages is a hallmark of certain enzymatic activities.

The catalytic action is attributed to a synergistic effect between the side chains of serine and histidine, which is believed to be a critical factor in its activity. nih.gov This dipeptide is considered a potential prototype for modern hydrolase enzymes. nih.gov Its ability to interact with and cleave the phosphodiester backbone of nucleic acids suggests a form of phosphoesterase activity, a function crucial in DNA repair, replication, and other aspects of nucleic acid metabolism. The phosphorylation state of serine residues can also play a crucial role in modulating the DNA-binding activity of proteins, such as transcription factors. nih.gov

Modulation of Glycosidase Activity, e.g., Beta-Glucuronidase Inhibition by L-Aspartic Acid Analogues

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in complex sugars. The activity of these enzymes can be modulated by various molecules. L-aspartic acid, a constituent of the tripeptide, has been identified as a novel competitive inhibitor of beta-glucuronidase. nih.gov Beta-glucuronidase is a lysosomal hydrolase found in various mammalian tissues and is involved in the breakdown of complex carbohydrates. nih.gov

Research has shown that the L-aspartic acid found in casein hydrolysate formula is responsible for its beta-glucuronidase inhibiting effect, which may play a role in reducing neonatal jaundice by blocking the enterohepatic circulation of bilirubin (B190676). nih.gov Kinetic studies have confirmed that L-aspartic acid acts as a competitive inhibitor of this enzyme. nih.gov This suggests that the L-aspartic acid residue within the L-Aspartic acid, L-histidyl-L-seryl- tripeptide could confer the ability to interact with and inhibit certain glycosidases.

Table 1: Inhibition of Beta-Glucuronidase by L-Aspartic Acid

InhibitorEnzymeInhibition MechanismSignificance
L-Aspartic AcidBeta-GlucuronidaseCompetitiveIdentified as the inhibitory component in casein hydrolysate formula, potentially affecting bilirubin metabolism. nih.gov

Interactions with Cellular Mechanisms and Signaling Pathways (mechanistic, non-clinical focus)

The constituent amino acids of L-Aspartic acid, L-histidyl-L-seryl- are deeply involved in fundamental cellular processes, from neurotransmission to central metabolism and biosynthesis.

Potential Influence on Neurotransmitter Systems and Excitatory Amino Acid Transporters

L-aspartic acid is recognized as an excitatory amino acid neurotransmitter in the central nervous system, similar to L-glutamate. nih.govnih.gov It is released from nerve terminals through calcium-dependent exocytotic mechanisms, a key characteristic of classical neurotransmitters. nih.gov D-aspartic acid, while less common, also functions as a signaling molecule in nervous systems, acting as an agonist for the NMDA receptor. nih.govyoutube.com

The signaling action of excitatory amino acids like L-aspartate is tightly regulated by a family of high-affinity glutamate (B1630785) transporters, also known as Excitatory Amino Acid Transporters (EAATs). aimspress.comnih.gov These transporters are crucial for maintaining low extracellular concentrations of glutamate and aspartate, preventing excitotoxicity and ensuring precise synaptic signaling. aimspress.comnih.gov EAATs clear these neurotransmitters from the synaptic cleft by transporting them back into neurons and glial cells. nih.gov The L-aspartic acid component of the tripeptide suggests a potential interaction with these critical transporter systems, possibly influencing glutamatergic and aspartatergic neurotransmission.

Involvement in Key Metabolic Cycles (e.g., Urea (B33335) Cycle, Purine-Nucleotide Cycle, Malate-Aspartate Shuttle)

L-aspartic acid is a pivotal metabolite that participates in several essential metabolic cycles, linking amino acid metabolism with energy production and waste excretion. wikipedia.orgcreative-peptides.com

Urea Cycle: In the liver, the urea cycle converts toxic ammonia (B1221849) into urea for excretion. patsnap.comnyu.edu L-aspartate plays a direct role by donating the second nitrogen atom required for the formation of urea. It enters the cycle by condensing with citrulline to form argininosuccinate (B1211890) in a reaction catalyzed by argininosuccinate synthetase. nyu.edunih.gov The carbon skeleton of aspartate is released as fumarate (B1241708), which links the urea cycle to the Krebs cycle. nyu.edu

Purine-Nucleotide Cycle (PNC): This cycle is important for regulating the levels of adenine (B156593) nucleotides (ATP, ADP, AMP) in tissues like skeletal muscle. nih.govwikipedia.org L-aspartate enters the cycle via adenylosuccinate synthetase, which converts inosine (B1671953) monophosphate (IMP) and aspartate into adenylosuccinate. nih.govnih.gov This process is crucial for balancing cellular energy levels and generating fumarate. wikipedia.orgnih.gov

Malate-Aspartate Shuttle: This shuttle is a primary mechanism for transporting reducing equivalents (in the form of NADH) produced during glycolysis in the cytoplasm into the mitochondria for oxidative phosphorylation. wikipedia.orgyoutube.com The mitochondrial inner membrane is impermeable to NADH. youtube.com In the shuttle, cytosolic oxaloacetate is reduced to malate (B86768), which enters the mitochondria. Inside, malate is re-oxidized to oxaloacetate, reducing mitochondrial NAD+ to NADH. wikipedia.org Oxaloacetate is then transaminated with glutamate to form L-aspartate, which can be transported back to the cytosol to continue the cycle. wikipedia.orgyoutube.com

Table 2: Role of L-Aspartic Acid in Major Metabolic Cycles

Metabolic CycleFunction of L-Aspartic AcidKey Enzyme/ProcessReference
Urea CycleDonates a nitrogen atom for urea synthesis.Condensation with citrulline to form argininosuccinate. patsnap.comnyu.edunih.gov
Purine-Nucleotide CycleContributes to the conversion of IMP to AMP, balancing adenine nucleotide pools.Reacts with IMP to form adenylosuccinate. nih.govwikipedia.orgnih.gov
Malate-Aspartate ShuttleActs as a carrier to transport reducing equivalents into the mitochondria.Formed from oxaloacetate to be transported out of the mitochondria. wikipedia.orgymdb.canih.gov

Impact on Protein and Nucleotide Biosynthesis Pathways

L-aspartic acid is fundamental to the synthesis of the body's most essential macromolecules: proteins and nucleic acids. wikipedia.org

Protein Biosynthesis: As one of the 22 proteinogenic amino acids, L-aspartic acid is a direct building block of proteins, incorporated into polypeptide chains during translation. wikipedia.orgartgerecht.com It is considered a non-essential amino acid in humans because it can be synthesized from the Krebs cycle intermediate, oxaloacetate, via transamination. wikipedia.orgcreative-peptides.com Furthermore, aspartate serves as a precursor for the synthesis of several other amino acids, including the essential amino acids methionine, threonine, and lysine in microorganisms and plants. ymdb.caclinisciences.com

Nucleotide Biosynthesis: L-aspartic acid is a critical substrate for the de novo synthesis of both purines and pyrimidines, the nitrogenous bases that form DNA and RNA. nih.govbu.edu

In purine (B94841) synthesis , an entire aspartate molecule provides one of the nitrogen atoms (N1) to the purine ring during the conversion of IMP to AMP. nih.govymdb.caumaryland.edu

In pyrimidine (B1678525) synthesis , the aspartate molecule provides three carbon atoms (C4, C5, C6) and one nitrogen atom (N1) to form the foundational pyrimidine ring. nih.gov

This dual role makes L-aspartate availability a potentially rate-limiting factor for cell proliferation, which requires robust synthesis of both proteins and nucleic acids. creative-peptides.comresearchgate.net

Compound Reference Table

Computational Modeling and Simulation of L Aspartic Acid, L Histidyl L Seryl

Quantum Chemical (QM) Calculations for Electronic Structure, Reactivity, and Reaction Pathways

Quantum chemical calculations are fundamental to understanding the electronic properties that govern the behavior of a molecule. For the Asp-His-Ser tripeptide, QM methods can elucidate the distribution of electrons, identify reactive sites, and model potential reaction pathways.

Electronic Structure and Reactivity: By solving approximations of the Schrödinger equation, QM methods can map the electron density of the tripeptide. This allows for the calculation of key electronic descriptors. For instance, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical for assessing reactivity. researchgate.net For the individual amino acid components, like aspartic acid, the HOMO and LUMO distributions change depending on the protonation state, which in turn is influenced by the surrounding pH. researchgate.net In the context of the tripeptide, the proximity of the histidine and serine residues would modulate the electronic structure of the aspartic acid residue.

QM calculations can also generate electrostatic potential maps, which visualize the charge distribution across the molecule. These maps would highlight the electronegative regions of the aspartic acid's carboxyl group and the serine's hydroxyl group, as well as the unique electronic nature of the histidine's imidazole (B134444) ring, predicting how the tripeptide would interact with other molecules or ions.

Reaction Pathways: QM methods are particularly powerful for modeling chemical reactions, such as the proton transfer events that are central to the catalytic function of the Asp-His-Ser triad (B1167595) in enzymes. By calculating the potential energy surface, researchers can identify transition states and determine the activation energy barriers for these reactions. youtube.com For example, a computational study on the deamidation of an asparagine residue adjacent to a histidine residue used QM to show how the histidine side chain could act as an intramolecular catalyst, lowering the activation barrier for the reaction. nih.gov A similar approach applied to Asp-His-Ser could precisely model the proton shuttle mechanism between the three residues, confirming the roles of aspartate as the proton acceptor, histidine as the intermediate shuttle, and serine as the proton donor.

Molecular Dynamics (MD) Simulations for Conformational Landscapes, Flexibility, and Solvent Interactions

While QM methods are powerful, they are computationally expensive and typically limited to static structures or very short timescales. Molecular Dynamics (MD) simulations use classical mechanics to model the movement of atoms over time, providing a dynamic view of the tripeptide's behavior. nih.gov

Conformational Landscapes and Flexibility: A single static structure does not represent a peptide in solution, which instead exists as an ensemble of different conformations. chemrxiv.org MD simulations can explore the conformational landscape of the Asp-His-Ser tripeptide, revealing the most stable three-dimensional shapes and the transitions between them. avs.org The backbone conformation is defined by the Ramachandran angles (φ, ψ) for each residue, and the side-chain orientations are defined by torsional angles. nih.gov MD simulations track these angles over time, generating a detailed map of the peptide's flexibility. Studies on larger proteins containing this triad show that the hydrogen bond between the aspartic acid and histidine residues is crucial for maintaining a catalytically productive conformation. nih.gov MD simulations of the tripeptide alone would reveal its intrinsic flexibility and preferred conformations in the absence of the structural constraints of a full protein.

Solvent Interactions: MD simulations explicitly model the surrounding solvent (typically water), allowing for a detailed analysis of peptide-solvent interactions. nih.gov The simulation can quantify the number and lifetime of hydrogen bonds formed between the polar side chains of Asp, His, and Ser and the surrounding water molecules. The organization of water molecules around the tripeptide, known as the hydration shell, significantly influences its conformational stability and dynamics. The ability to simulate the system in a physiological environment is a key advantage of MD. acs.org

Molecular Docking Studies for Predicting Binding Sites and Interaction Modes with Target Biomolecules

Molecular docking is a computational technique used to predict how a molecule (a ligand, such as a peptide) binds to a target, typically a larger protein receptor. researchgate.net While Asp-His-Ser is often part of the receptor itself (as in a serine protease), it can also be studied as a ligand to understand how it might interact with other biological targets.

Predicting Binding Sites and Modes: The docking process involves sampling many possible orientations and conformations of the tripeptide within the binding site of a target protein. avs.org A scoring function then estimates the binding affinity for each pose, and the top-ranked poses represent the most likely binding modes. umich.edu For the Asp-His-Ser tripeptide, docking could predict interactions with a target protein's active site, identifying key hydrogen bonds, electrostatic interactions, and van der Waals contacts. For example, the carboxylate of aspartic acid might form salt bridges with positively charged residues like lysine (B10760008) or arginine, the histidine could form hydrogen bonds or pi-stacking interactions, and the serine's hydroxyl group could act as a hydrogen bond donor or acceptor. umich.edu

These simulations are crucial in the initial stages of drug discovery and for designing peptides with specific binding properties. avs.org

Density Functional Theory (DFT) Applications in Structural Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a specific class of QM methods that has become a mainstay in computational chemistry due to its balance of accuracy and computational cost. researchgate.net It is particularly well-suited for studying the properties of molecules like the Asp-His-Ser tripeptide.

Structural Optimization: Given an initial 3D structure of the tripeptide, DFT can be used to perform a geometry optimization, which finds the lowest energy (and therefore most stable) conformation. nih.gov This process refines bond lengths, bond angles, and dihedral angles to an energetic minimum on the potential energy surface. researchgate.net For the Asp-His-Ser tripeptide, DFT would provide a highly accurate, optimized structure that serves as a reliable starting point for further analysis, such as MD simulations or docking studies. DFT is also used to calculate the relative energies of different conformers to determine their populations at thermal equilibrium.

Computational Titration and pKa Prediction of Ionizable Residues within the Tripeptide Context

The ionization state of the aspartic acid (pKa ~3.9) and histidine (pKa ~6.0) residues is critical to the structure and function of the Asp-His-Ser tripeptide. The pKa value represents the pH at which a residue is 50% protonated and 50% deprotonated. The local environment can significantly shift these values from their standard solution values. Computational methods are essential for predicting these shifts. nih.gov

Methods for pKa Prediction: Several computational techniques exist for pKa prediction. Constant pH molecular dynamics (CpHMD) simulations allow the protonation states of residues to change dynamically during an MD simulation in response to the local electrostatic environment. nih.gov Free Energy Perturbation (FEP) is another rigorous method that calculates the pKa by alchemically transforming the protonated form of a residue into its deprotonated form and calculating the associated free energy change. Simpler, less computationally intensive methods based on continuum electrostatics, like the Poisson-Boltzmann model, are also used. A study comparing various methods found that while parameterized approaches like ChemAxon and ACD/Labs perform well, quantum-based methods like COSMO-RS are promising for peptides where experimental data is scarce.

Influence of the Tripeptide Context: Within the Asp-His-Ser tripeptide, the close proximity of the ionizable groups leads to electrostatic interactions that perturb their pKa values. For example, a deprotonated (negatively charged) aspartic acid would stabilize the protonated (positively charged) form of histidine, thereby raising histidine's pKa. Conversely, the protonation state of histidine would influence the pKa of aspartic acid. Computational titration can model these coupled effects precisely, providing a detailed picture of the tripeptide's charge state as a function of pH.

Table 1: Overview of Computational pKa Prediction Methods
MethodDescriptionStrengthsLimitationsReference
Constant pH MD (CpHMD)Molecular dynamics where protonation states of titratable residues can change during the simulation based on pH and the local environment.Accounts for conformational flexibility and explicit solvent effects.Computationally intensive; accuracy depends on the underlying force field and sampling. nih.gov
Free Energy Perturbation (FEP)Calculates the free energy difference between protonated and deprotonated states via a non-physical ("alchemical") pathway.Considered a highly accurate, "gold-standard" method. Can achieve RMSE < 1.0 pKa unit.Very computationally expensive; requires significant sampling.
Poisson-Boltzmann (PB) Solvation ModelsTreats the solvent as a continuous medium with a specific dielectric constant, calculating electrostatic energies on a static structure.Much faster than explicit solvent methods.Does not inherently account for protein flexibility or specific water molecule interactions.
Empirical Methods (e.g., PROPKA)Uses empirical rules and statistical analysis derived from known protein structures and experimental pKa values.Very fast and widely used.Accuracy can be lower, especially for buried residues or unusual environments not well-represented in the training data.
COSMO-RSCombines quantum chemical calculations with a statistical thermodynamics treatment for realistic solvation simulations.Fully predictive without parameterization from experimental pKa data. Promising for novel molecules.Requires quantum chemical calculations for the molecule of interest.

Bioinformatics Approaches for Sequence Homology and Functional Prediction in Related Peptides

Bioinformatics tools leverage vast biological databases to analyze sequences and predict function. While often applied to large proteins, these methods can also provide context for short peptides like Asp-His-Ser.

Sequence Homology and Motif Analysis: The Asp-His-Ser sequence (DSH in single-letter code) can be used as a query to search protein sequence databases (like UniProtKB/Swiss-Prot) using algorithms like BLAST. This would identify all known proteins that contain this tripeptide motif. While the motif is famous for its role in serine proteases, this analysis could reveal its presence in other protein families, suggesting potentially novel functions or structural roles. Analysis of the sequences surrounding the DSH motif in these different protein families can provide clues about the structural context (e.g., alpha-helix, beta-sheet) in which the tripeptide is typically found. nih.gov

Advanced Analytical Methodologies for L Aspartic Acid, L Histidyl L Seryl Quantification and Characterization

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (UV, ELSD, CAD, LC/MS) for Purity and Identity

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of peptides like L-Aspartic acid, L-histidyl-L-seryl-. Its versatility is enhanced by coupling with various detectors, each offering unique advantages for purity assessment and identification.

UV Detection: HPLC with Ultraviolet (UV) detection is a fundamental technique for peptide analysis. The peptide bonds within L-Aspartic acid, L-histidyl-L-seryl- absorb UV light at low wavelengths, typically around 214 or 220 nm, allowing for its detection and quantification. nih.gov This method is widely used to assess the complexity of peptide products and is a primary tool for determining purity. nih.gov

Evaporative Light Scattering Detection (ELSD): For compounds that lack a strong UV chromophore, ELSD provides a universal detection method. flash-chromatography.comwikipedia.org The principle involves nebulizing the HPLC eluent, evaporating the mobile phase, and then detecting the light scattered by the non-volatile analyte particles. wikipedia.orgbiotage.com This makes ELSD suitable for a broad range of compounds, including peptides, and it can be used with gradient elution methods. wikipedia.org

Charged Aerosol Detection (CAD): Similar to ELSD, Charged Aerosol Detection (CAD) is a universal detector that measures all non-volatile and many semi-volatile analytes. wikipedia.orgsepscience.com In CAD, the analyte particles are charged before detection by an electrometer. wikipedia.org This technique offers high sensitivity, a wide dynamic range, and a response that is largely independent of the chemical properties of the analyte, making it advantageous for quantifying impurities and degradants that may not have a UV chromophore. chromatographyonline.com CAD can detect peptides at low nanogram levels. chromatographyonline.com

Liquid Chromatography-Mass Spectrometry (LC/MS): The coupling of HPLC with Mass Spectrometry (LC/MS) is a powerful tool for confirming the identity of L-Aspartic acid, L-histidyl-L-seryl-. It provides molecular weight information, which is crucial for verifying that the correct peptide has been synthesized. nih.gov LC/MS is considered a gold standard for confirming the primary sequence of biologics and can be used to identify peptides based on their observed versus expected molecular masses. youtube.comnih.gov

Comparative Detector Performance for Peptide Analysis

Detector Principle Advantages for Peptide Analysis Limitations
UV Measures the absorption of UV light by peptide bonds. Simple, robust, good for initial purity assessment. nih.gov Requires a chromophore; response can vary between different peptides.
ELSD Detects light scattered by non-volatile analyte particles after solvent evaporation. wikipedia.org Universal detection for non-volatile compounds, compatible with gradient elution. flash-chromatography.comwikipedia.org Destructive method, response can be non-linear.
CAD Charges aerosol particles and measures the charge with an electrometer. wikipedia.org Universal and sensitive detection, consistent response for non-volatile analytes. chromatographyonline.comthermofisher.com Destructive method, requires volatile mobile phases. wikipedia.org

| LC/MS | Separates peptides by HPLC and identifies them by their mass-to-charge ratio. | Provides definitive molecular weight and sequence information. nih.govyoutube.com | More complex instrumentation and data analysis. |

Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) for Amino Acid Composition Analysis

To confirm the constituent amino acids of L-Aspartic acid, L-histidyl-L-seryl-, the tripeptide is first hydrolyzed into individual amino acids. These can then be analyzed by Gas Chromatography (GC) and Thin-Layer Chromatography (TLC).

Gas Chromatography (GC): GC is a powerful technique for separating and quantifying amino acids. However, due to their non-volatile nature, amino acids must first be converted into volatile derivatives. americanpeptidesociety.org This derivatization process allows them to be vaporized and separated in the GC column. americanpeptidesociety.org Isotope dilution GC coupled with mass spectrometry (GC/MS) can provide highly accurate and sensitive analysis of amino acid composition, even at the femtomole level. nih.govacs.org

Thin-Layer Chromatography (TLC): TLC is a simpler, more cost-effective method for the qualitative analysis of amino acid mixtures. rsc.org The separation is based on the differential partitioning of the amino acids between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase. rsc.orgiitg.ac.in After separation, the amino acids are typically visualized by spraying the plate with a reagent like ninhydrin, which produces colored spots. iitg.ac.inakjournals.com The distance traveled by each amino acid relative to the solvent front (Rf value) can be used for identification. iitg.ac.in

Capillary Electrophoresis (CE) for High-Resolution Separation and Purity Assessment

Capillary Electrophoresis (CE) is a high-resolution separation technique well-suited for the analysis of polar molecules like peptides. nih.gov It separates molecules based on their charge-to-mass ratio in a narrow capillary filled with an electrolyte solution. nih.gov CE offers several advantages for peptide analysis, including high efficiency, short analysis times, and the ability to resolve peptides with minor structural differences. bio-rad.com This makes it a valuable tool for assessing the purity of synthetic peptides and separating complex peptide mixtures, such as those from protein digests. nih.govbio-rad.com The separation conditions, including buffer pH, concentration, and additives, can be optimized to achieve the desired resolution. nih.gov

Mass Spectrometry (MS) Techniques (e.g., ESI-MS, MALDI-TOF MS) for Molecular Weight and Sequence Confirmation

Mass spectrometry is an indispensable tool for the detailed characterization of peptides, providing precise molecular weight determination and sequence confirmation.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a "soft" ionization technique that generates multiply charged ions from analytes in solution with minimal fragmentation. europeanpharmaceuticalreview.comcpcscientific.com This allows for the accurate determination of the molecular weight of the intact L-Aspartic acid, L-histidyl-L-seryl- tripeptide. nih.gov ESI-MS is often coupled with liquid chromatography (LC-ESI-MS) for the analysis of complex peptide mixtures. chromatographyonline.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): MALDI-TOF MS is another soft ionization technique that is particularly useful for peptide analysis. americanlaboratory.com In this method, the peptide is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the peptide, typically as a singly charged ion. americanlaboratory.com The time-of-flight analyzer then separates the ions based on their mass-to-charge ratio, providing a highly accurate molecular weight. hawaii.edu MALDI-TOF/TOF instruments allow for tandem mass spectrometry (MS/MS), where selected peptide ions are fragmented to generate sequence information, a process known as peptide mass fingerprinting and de novo sequencing. acs.orgnih.govtechnologynetworks.comlibretexts.org

Key Mass Spectrometry Techniques for Peptide Characterization

Technique Ionization Method Key Information Provided Common Applications
ESI-MS Electrospray Ionization Accurate molecular weight of intact peptides, analysis of multiply charged ions. europeanpharmaceuticalreview.comnih.gov LC-MS for peptide mixture analysis, confirmation of synthesis products. nih.govchromatographyonline.com
MALDI-TOF MS Matrix-Assisted Laser Desorption/Ionization High-resolution molecular weight of intact peptides, peptide mass fingerprinting. hawaii.edutechnologynetworks.com Protein identification, quality control of synthetic peptides. nih.gov

| Tandem MS (MS/MS) | Collision-Induced Dissociation (CID) | Amino acid sequence information through fragmentation analysis. libretexts.org | De novo sequencing, identification of post-translational modifications. acs.orgnih.gov |

Enantiomeric Discrimination Techniques for Amino Acid Isomers (e.g., Turbidimetric Flow Method for Aspartic Acid)

Ensuring the correct stereochemistry of the constituent amino acids is critical. Chiral separation techniques are employed to distinguish between L- and D-isomers.

Turbidimetric Flow Method: A specific method has been developed for the enantiomeric discrimination of aspartic acid based on the inhibition of histidine crystallization. rsc.org In this flow-through system, the presence of L-aspartic acid delays the crystallization of L-histidine from a supersaturated solution, and this delay is proportional to the concentration of L-aspartic acid. rsc.orgrsc.org This provides a means to determine the enantiomeric purity of the aspartic acid component of the tripeptide.

Other chromatographic methods, such as HPLC with chiral columns or derivatization with chiral reagents, are also widely used for the separation and quantification of amino acid enantiomers. nih.govnih.gov

Development of Microfluidic Paper-Based Analytical Devices (µPADs) for Rapid Detection and Quantification

Microfluidic paper-based analytical devices (µPADs) are an emerging technology offering a low-cost, portable, and user-friendly platform for chemical analysis. nih.govbiomedres.us These devices use patterned paper to create microfluidic channels for sample transport and analysis. biomedres.usyoutube.com While still in development for specific tripeptide applications, µPADs have shown promise for the detection of various biomolecules, including proteins. nih.govnih.gov The principle often involves colorimetric or electrochemical detection, where a reaction in a specific zone on the paper produces a measurable signal. biomedres.us The potential for rapid, on-site quantification of L-Aspartic acid, L-histidyl-L-seryl- makes µPADs an exciting area of future research. elsevierpure.com

Spectrophotometric and Fluorimetric Assays for Specific Tripeptide Detection

Spectrophotometric and fluorimetric assays can be developed for the specific detection and quantification of L-Aspartic acid, L-histidyl-L-seryl-. These methods are typically based on the unique chemical properties of the constituent amino acids. For instance, the imidazole (B134444) ring of the histidine residue can be targeted for specific colorimetric or fluorimetric reactions. While general peptide quantification assays exist, developing an assay highly specific to this tripeptide would likely involve exploiting the combined properties of its amino acid sequence.

Peptidomimetic Design and Engineering Strategies Inspired by L Aspartic Acid, L Histidyl L Seryl

Rational Design Principles for Modified Tripeptide Analogs

The rational design of peptidomimetics based on the L-Aspartic acid, L-histidyl-L-seryl- sequence is guided by the goal of mimicking or enhancing its intrinsic catalytic activity while improving its drug-like properties. The process begins with understanding the structure-function relationship of the parent peptide. researchgate.net The primary design principle is to create analogs that maintain the precise three-dimensional orientation of the functional side chains of aspartic acid, histidine, and serine that is required for catalysis.

The general roadmap for designing these peptidomimetics involves several key steps: researchgate.netnih.gov

Identification of Key Residues: For the Asp-His-Ser sequence, all three amino acids are considered critical pharmacophoric elements due to their roles in the catalytic triad (B1167595). Aspartic acid acts as the base, orienting the histidine residue. Histidine then acts as a general base to activate the serine hydroxyl group. Serine provides the nucleophilic hydroxyl group for the catalytic reaction.

Conformational Analysis: The bioactive conformation of the tripeptide, which allows for the optimal spatial arrangement of the side chains, must be determined or hypothesized. Since linear peptides are highly flexible, they can adopt numerous conformations, only a fraction of which may be active. nih.gov The goal is to stabilize the catalytically competent conformation.

Scaffold Design: A chemical scaffold is chosen to hold the key functional groups in the desired spatial arrangement. This moves the design from a simple peptide to a more robust peptidomimetic. Strategies often involve creating cyclic peptides or using non-peptide backbones to reduce flexibility and increase stability. nih.gov

In Silico and In Vitro Screening: Computational methods can be used to predict the binding and activity of designed analogs. nih.gov Subsequently, promising candidates are synthesized and tested for activity, for instance, by measuring their ability to hydrolyze substrates like p-nitrophenyl acetate. nih.govbiorxiv.orgbiorxiv.org

Incorporation of Non-Natural Amino Acids and Conformational Constraints for Enhanced Functionality

To overcome the inherent limitations of natural peptides, such as poor stability and high flexibility, non-canonical amino acids (ncAAs) and conformational constraints are incorporated into the design of L-Aspartic acid, L-histidyl-L-seryl- analogs. researchgate.netnih.gov These modifications aim to enhance proteolytic resistance, improve bioavailability, and lock the peptide into its bioactive conformation. nih.govnih.gov

Incorporation of Non-Natural Amino Acids:

D-Amino Acid Substitution: Replacing one or more L-amino acids with their D-enantiomers is a common strategy to increase resistance to proteases, which are stereospecific for L-amino acids. nih.govnih.gov

Side-Chain Modification: Using ncAAs with modified side chains can fine-tune the electronic or steric properties of the catalytic residues. For example, replacing L-aspartic acid with an amino acid having a longer or shorter acidic side chain could modulate the geometry of the catalytic triad.

Backbone Modification: Introducing ncAAs like N-alkylated amino acids can reduce susceptibility to enzymatic degradation and influence the peptide's conformational preferences. rsc.org For instance, the use of pipecolic acid can induce specific turns in the peptide backbone, helping to pre-organize the structure. researchgate.netuniversiteitleiden.nl

Imposing Conformational Constraints: Restricting the conformational freedom of the peptide backbone is a powerful strategy to increase both affinity for a target and metabolic stability. nih.gov A rigid molecule pays a smaller entropic penalty upon binding and is a poorer substrate for proteases, which often require an extended conformation for cleavage. nih.gov

β-Turn Mimetics: The introduction of structures that induce a β-turn can bring the N- and C-termini of the tripeptide closer, potentially creating a more compact and stable catalytic unit. researchgate.net

By combining these strategies, analogs of Asp-His-Ser can be engineered with superior stability and functionality, making them more viable as potential therapeutics or robust research tools.

Chemical Modifications for Enhanced Stability and Bioactivity as Research Tools

Specific chemical modifications are employed to transform the basic L-Aspartic acid, L-histidyl-L-seryl- sequence into a stable and bioactive tool. These alterations can protect against enzymatic degradation, improve cell permeability, and constrain the molecule into its active form. nih.govnih.govbachem.com

Key modifications include:

N- and C-Terminal Capping: Acetylation of the N-terminus and amidation of the C-terminus are standard modifications that neutralize the terminal charges. biosynth.com This makes the peptide more resistant to degradation by exopeptidases and can mimic the structure of a residue within a larger protein. nih.gov

Cyclization: Creating a cyclic peptide from the linear sequence is a highly effective method for enhancing stability and restricting conformation. nih.govbiosynth.com Cyclization can be achieved through a head-to-tail amide bond, or by forming a covalent bond between amino acid side chains (e.g., an ester or lactam bridge between the Asp side chain and the Ser side chain or C-terminus).

Peptide Bond Isosteres: The amide bonds of the peptide backbone can be replaced with non-hydrolyzable mimics, known as isosteres (e.g., thioamides). This modification directly blocks the action of proteases at the site of alteration and can change the hydrogen-bonding properties and local conformation of the backbone. rsc.org

The following table summarizes key modifications and their potential impact on Asp-His-Ser analogs developed as research tools.

ModificationDescriptionExpected Impact on Asp-His-Ser Analogs
N-terminal Acetylation Addition of an acetyl group to the N-terminal amine. biosynth.comIncreases resistance to aminopeptidases; removes positive charge, potentially improving membrane permeability.
C-terminal Amidation Conversion of the C-terminal carboxylic acid to a primary amide. nih.govIncreases resistance to carboxypeptidases; removes negative charge.
Cyclization Formation of a cyclic structure via a covalent bond (e.g., head-to-tail, side-chain to side-chain). nih.govDrastically increases proteolytic stability; reduces conformational flexibility to pre-organize the catalytic triad; may improve receptor selectivity.
Peptide Bond Modification Replacement of a standard amide bond with a non-hydrolyzable isostere, such as a thioamide. rsc.orgConfers resistance to endopeptidases at the modification site; alters backbone conformation and hydrogen bonding capacity.
PEGylation Covalent attachment of polyethylene (B3416737) glycol (PEG) chains. bachem.comIncreases hydrodynamic size, which can reduce renal clearance and prolong half-life; improves solubility.
Incorporation of D-Amino Acids Substitution of one or more L-amino acids with their D-isomers. nih.govEnhances stability against enzymatic degradation; can alter conformation and activity.

Structure-Activity Relationship (SAR) Studies in Peptidomimetic Development for Mechanistic Understanding

Structure-Activity Relationship (SAR) studies are fundamental to the development of peptidomimetics, providing crucial insights into how chemical structure correlates with biological function. nih.gov For analogs of L-Aspartic acid, L-histidyl-L-seryl-, SAR studies are essential for optimizing catalytic efficiency and understanding the mechanistic role of each component. The process is iterative, involving the synthesis and testing of a library of analogs. researchgate.net

A typical SAR study for Asp-His-Ser analogs would involve:

Alanine Scanning: Each residue of the tripeptide (Asp, His, Ser) is systematically replaced with alanine. The resulting loss or reduction of activity confirms the importance of the original amino acid's side chain for function.

Side-Chain Analog Analysis: The side chains of the key residues are modified. For example, Asp could be replaced with glutamic acid (to probe the effect of side-chain length), and Ser could be replaced with threonine (to introduce steric bulk near the nucleophile). The imidazole (B134444) ring of histidine could be replaced with other heteroaromatic rings to probe electronic and hydrogen-bonding requirements.

Stereochemical Analysis: The chirality of each amino acid is altered (e.g., L-His to D-His) to understand the stereochemical requirements of the catalytic conformation. Peptidomimetics with D-amino acids often show better activity due to favorable conformational constraints. nih.gov

Backbone Modification Analysis: Analogs incorporating the conformational constraints and stability-enhancing features described in sections 7.2 and 7.3 are synthesized and evaluated. This helps to correlate specific structural rigidifications with changes in activity.

The data from these studies, such as the rate of hydrolysis of a substrate, are used to build a pharmacophore model. This model defines the essential structural features and their required spatial orientation for bioactivity, guiding the design of more potent and selective second-generation compounds. mdpi.com

Development of Tripeptide-Based Probes and Tools for Biological Research and Pathway Elucidation

The inherent catalytic nature of the Asp-His-Ser motif makes it an attractive scaffold for the development of chemical probes and tools to study biological pathways, particularly those involving hydrolytic enzymes. cityu.edu.hk These tools can be used for molecular imaging, identifying enzyme function, and elucidating metabolic pathways. nih.govnih.govresearchgate.netnih.govgenscript.com

Activity-Based Probes (ABPs): Analogs of Asp-His-Ser can be converted into ABPs to covalently label and report on the activity of specific enzymes in complex biological systems. The design of an ABP typically includes:

A recognition element: The tripeptide sequence itself, optimized for selectivity towards a target enzyme class.

A reactive group (warhead): An electrophilic group that forms a covalent bond with the active site nucleophile (e.g., the serine in a serine hydrolase) of the target enzyme.

A reporter tag: A molecule such as a fluorophore (e.g., FAM, Cy3) or biotin (B1667282) for detection and visualization. mdpi.commdpi.com

A probe based on Asp-His-Ser could be designed to target serine hydrolases, allowing for their detection, quantification, and identification in cells and tissues.

Fluorescent Sensors: The tripeptide can also be incorporated into fluorescent sensors. For instance, tripeptide-assisted gold nanoclusters have been developed for sensing metal ions. An Asp-His-Ser sequence could be functionalized with a fluorophore whose signal is sensitive to the local environment or to a specific binding event. Such probes could be used to monitor pH changes or the presence of specific metal cofactors in enzymatic reactions. mdpi.com

The development of these research tools relies heavily on the principles of peptidomimetic design. Modifications that enhance stability, cell permeability, and target selectivity are critical for creating effective probes for in vivo applications. universiteitleiden.nl By using these sophisticated chemical tools, researchers can gain deeper insights into complex biological processes and identify new targets for therapeutic intervention.

Future Research Directions and Emerging Paradigms for L Aspartic Acid, L Histidyl L Seryl

Exploration of Novel Biological Functions and Uncharted Molecular Pathways

Future research must prioritize the systematic exploration of the biological activities of L-Aspartic acid, L-histidyl-L-seryl- beyond its role as a simple structural component. The individual amino acids—L-Aspartic acid, L-Histidine, and L-Serine—are deeply involved in critical physiological processes. nih.govnih.gov L-Aspartic acid is integral to mitochondrial function and metabolism, while histidine residues are crucial for the catalytic activity of many enzymes, and serine is key in phosphorylation and signaling cascades. nih.govnih.gov The combination of these residues into a tripeptide could yield emergent properties and novel functionalities.

A key research direction is to investigate whether this tripeptide acts as a bioactive peptide, capable of modulating signaling pathways or enzyme activity. lcms.cznovapublishers.com For instance, research into acidic serine- and aspartate-rich motif (ASARM) peptides, which are involved in biomineralization, suggests that sequences containing these residues can have specific regulatory roles. nih.gov Future studies should screen L-Aspartic acid, L-histidyl-L-seryl- for similar activities, such as influencing cell proliferation, differentiation, or intercellular communication. Given that peptides can mediate up to 40% of protein-protein interactions, it is plausible that this tripeptide could act as a competitive inhibitor or modulator of such interactions. frontiersin.org Investigating its potential role in neurological or endocrine systems is also warranted, as D-aspartate, a stereoisomer, has demonstrated significant activity in these areas. nih.gov

Integration with Systems Biology and Multi-Omics Approaches for Comprehensive Understanding

To achieve a holistic understanding of the tripeptide's role, future research must move beyond single-target assays and embrace systems biology. The integration of multi-omics data—including transcriptomics, proteomics, and metabolomics—offers a powerful framework for mapping the global cellular impact of L-Aspartic acid, L-histidyl-L-seryl-. nih.gov This approach can reveal how the presence of the tripeptide perturbs complex biological networks and metabolite fluxes. nih.gov

A prospective research workflow would involve introducing the tripeptide to cellular or tissue models and subsequently performing a multi-omics analysis. nih.gov Transcriptomic data would identify changes in gene expression, proteomics would reveal alterations in protein abundance and post-translational modifications, and metabolomics would show shifts in the cellular metabolic profile. nih.govnih.gov By integrating these datasets, researchers can construct comprehensive models of the molecular pathways influenced by the tripeptide. nih.gov This is particularly relevant given the central role of its constituent amino acids in metabolism, linking pathways such as the citric acid cycle and amino acid biosynthesis. nih.govnih.gov Such an approach could uncover previously unknown functions and provide a basis for hypothesis-driven research into its mechanism of action.

Development of Advanced Synthetic and Analytical Technologies for Peptide Research

The precise investigation of L-Aspartic acid, L-histidyl-L-seryl- is fundamentally dependent on the technologies available for its synthesis and characterization. Future progress will be propelled by advancements in these areas. While solid-phase peptide synthesis (SPPS) is a well-established method for producing peptides, there is ongoing development in creating more efficient and specialized synthesis plans, including the incorporation of modifications like cyclization or fluorescent labeling to enhance stability or enable tracking. lcms.czcreative-peptides.com

Analytical technologies are equally crucial for ensuring the identity, purity, and structural integrity of the synthesized peptide. biopharmaspec.com The future of peptide analysis lies in the application of high-resolution and multi-faceted techniques. resolvemass.ca High-resolution mass spectrometry (HRMS) platforms provide unparalleled accuracy for mass determination, while techniques like ion mobility spectrometry (IMS) can distinguish between different conformational states. resolvemass.ca The Multi-Attribute Method (MAM), which uses a single LC-MS analysis to simultaneously identify, quantify, and detect impurities, is becoming a new standard for comprehensive characterization. biopharmaspec.comresolvemass.ca These advanced methods are essential for detailed structural elucidation and quality control in all future studies of this tripeptide.

Table 1: Advanced Synthetic and Analytical Technologies for Peptide Research

Technology Application in Peptide Research Key Advantages
Solid-Phase Peptide Synthesis (SPPS) Stepwise creation of peptide chains on a solid resin support. lcms.cz Enables efficient production of defined peptide sequences. lcms.cz
Modified Peptide Synthesis Incorporation of non-standard features like N-terminal acetylation, C-terminal amidation, cyclization, or labeling. creative-peptides.com Improves peptide stability, bioactivity, and allows for functional assays (e.g., cellular tracking). creative-peptides.com
High-Resolution Mass Spectrometry (HRMS) Precise mass determination for sequence confirmation and impurity profiling. resolvemass.ca Offers high sensitivity and mass accuracy to distinguish subtle chemical variants. resolvemass.ca
Ion Mobility Spectrometry (IMS) Separation of peptide ions based on their size, shape, and charge in the gas phase. resolvemass.ca Enhances differentiation between isomeric and isobaric species. resolvemass.ca
Enhanced Peptide Mapping (LC-MS/MS) Enzymatic digestion followed by LC-MS/MS to create a detailed peptide "fingerprint". biopharmaspec.comresolvemass.ca Confirms amino acid sequence and localizes specific modifications like oxidation or deamidation. biopharmaspec.com

| Multi-Attribute Method (MAM) | A single, comprehensive LC-MS analysis for multiple quality attributes. resolvemass.ca | Simultaneously provides identification, quantification of attributes, and impurity detection, streamlining analysis. resolvemass.ca |

Harnessing Advanced Computational Design for Rational Functional Peptidomimetic Creation

While native peptides hold significant biological potential, their direct application can be limited by factors such as proteolytic degradation and poor cell permeability. mdpi.com A major future research direction is the use of advanced computational modeling to design peptidomimetics of L-Aspartic acid, L-histidyl-L-seryl-. nih.govresearchgate.net Peptidomimetics are molecules designed to mimic the key structural features of a peptide, thereby retaining its biological function while possessing improved pharmacological properties. mdpi.comnih.gov

Computational design pipelines can be used to explore vast chemical spaces and predict the binding affinity and selectivity of novel molecules. frontiersin.orgnih.gov Starting with the structure of the Asp-His-Ser tripeptide, researchers can use computational tools to identify the key residues and conformations responsible for a potential biological activity. nih.gov This information then guides the design of analogs with enhanced stability or receptor affinity. mdpi.com Strategies include N-methylation of the peptide backbone, which can increase enzymatic stability and membrane permeability, or the creation of "peptoids" where the side chain is attached to the backbone nitrogen rather than the alpha-carbon. mdpi.com These computational approaches enable a rational, structure-based design process, accelerating the discovery of more robust and potent functional molecules derived from the original tripeptide template. researchgate.netnih.gov

Table 2: Computational Approaches for Peptidomimetic Design

Approach Description Goal
Structure-Based Design Uses the 3D structure of the target peptide (or its complex with a receptor) to guide the design of mimetics. nih.govnih.gov To create molecules that replicate the key interactions and spatial arrangement of the original peptide. nih.gov
Molecular Dynamics (MD) Simulations Simulates the movement of atoms and molecules over time to predict the structure, dynamics, and conformation of peptides. researchgate.net To understand the bioactive conformation and flexibility of the peptide, informing the design of more rigid analogs. mdpi.comresearchgate.net
Virtual Screening & Docking Computationally screens large libraries of virtual compounds to identify those that are likely to bind to a specific target. frontiersin.orgnih.gov To efficiently identify novel scaffolds that can mimic the peptide's function. frontiersin.org
Free Energy Perturbation (FEP) A physics-based method to calculate the relative binding affinities of different molecules to a target. frontiersin.org To accurately rank designed peptidomimetics and prioritize the most promising candidates for synthesis.

| Machine Learning & AI Design | Leverages machine learning algorithms trained on large datasets to "hallucinate" or design novel peptide sequences or folds with desired properties. frontiersin.org | To explore novel chemical space beyond traditional design principles and accelerate the design of mini-proteins or peptides. frontiersin.org |

Investigation of Tripeptide Interactions within Complex Physiologically Relevant Environments

To truly understand the function of L-Aspartic acid, L-histidyl-L-seryl-, it must be studied within environments that mimic its potential physiological context. The behavior and interactions of a peptide are profoundly influenced by its surroundings, particularly factors like pH, ionic strength, and the presence of other biomolecules. frontiersin.org Both aspartic acid and histidine are ionizable residues, meaning their protonation state—and therefore their charge and hydrogen bonding capacity—is dependent on the local pH. frontiersin.org

Future research must employ experimental and computational methods to investigate how these environmental factors modulate the tripeptide's structure and interactions. For example, the Ser-His-Asp catalytic triad (B1167595) functions through a sophisticated charge-transfer relay network, where the negative charge of the aspartate residue stabilizes the positively charged histidine, enhancing the nucleophilicity of the serine. bbk.ac.ukresearchgate.net Investigating whether the Asp-His-Ser tripeptide can form similar intramolecular or intermolecular hydrogen-bonding networks under different pH conditions is a critical research question. frontiersin.org Such studies will be essential for predicting how the tripeptide might behave in different cellular compartments, such as the acidic environment of a lysosome versus the neutral pH of the cytosol, and how it interacts with protein surfaces or cell membranes. nih.govfrontiersin.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.